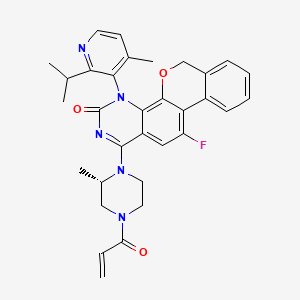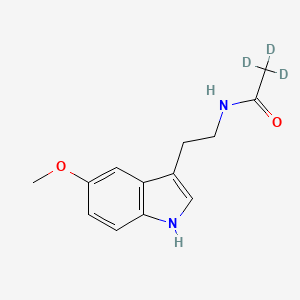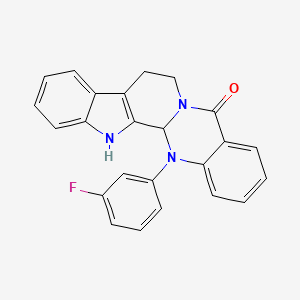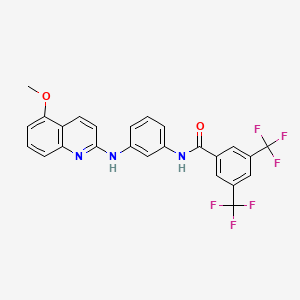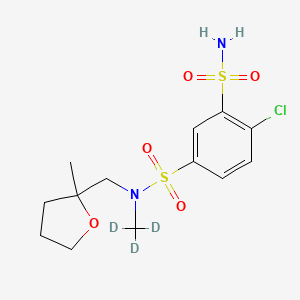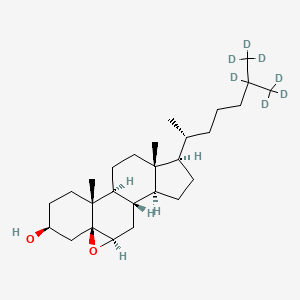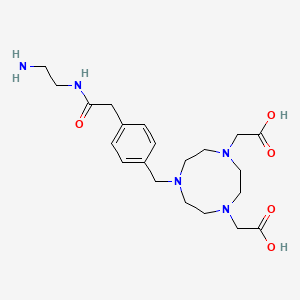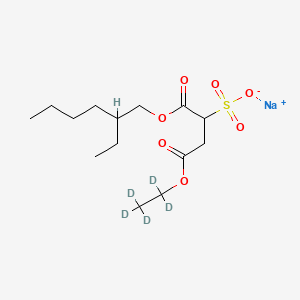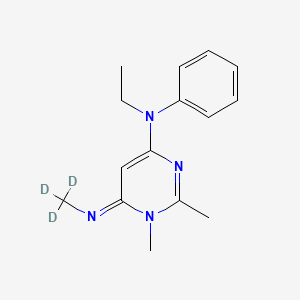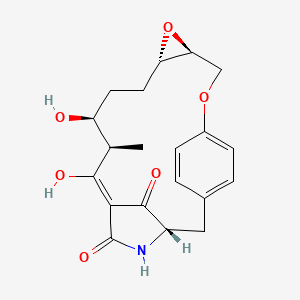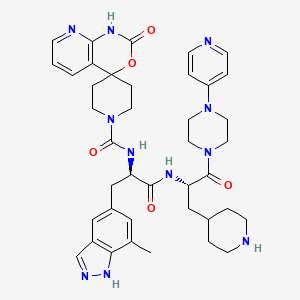
Fimasartan-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fimasartan-d6 is a deuterated form of fimasartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fimasartan-d6 involves the incorporation of deuterium atoms into the molecular structure of fimasartan. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated solvents or reagents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:
Scaling Up Reactions: The reactions used in the laboratory are scaled up to industrial levels, ensuring that the conditions are optimized for large-scale production.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Fimasartan-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Fimasartan-d6 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form allows researchers to study the metabolic pathways and pharmacokinetics of fimasartan with greater precision.
Drug Development: Understanding the behavior of this compound can aid in the development of new drugs with improved efficacy and safety profiles.
Biological Research: The compound can be used to study the interactions of angiotensin II receptor antagonists with biological systems, providing insights into their mechanisms of action.
Mechanism of Action
Fimasartan-d6 exerts its effects by binding to and antagonizing the angiotensin II type 1 receptor. This prevents the vasoconstrictive and pro-hypertensive actions of angiotensin II, leading to vasodilation and reduced blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are related to the renin-angiotensin-aldosterone system.
Comparison with Similar Compounds
Fimasartan-d6 can be compared with other angiotensin II receptor antagonists, such as:
Losartan: Fimasartan has a higher potency and longer duration of action compared to losartan.
Valsartan: Fimasartan provides a more selective and insurmountable binding to the angiotensin II type 1 receptor.
Candesartan: Fimasartan has shown better efficacy in certain preclinical studies.
Properties
Molecular Formula |
C27H31N7OS |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-bis(trideuteriomethyl)ethanethioamide |
InChI |
InChI=1S/C27H31N7OS/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32)/i3D3,4D3 |
InChI Key |
AMEROGPZOLAFBN-LIJFRPJRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=S)CC1=C(N=C(N(C1=O)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCCC)C)C([2H])([2H])[2H] |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=S)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


